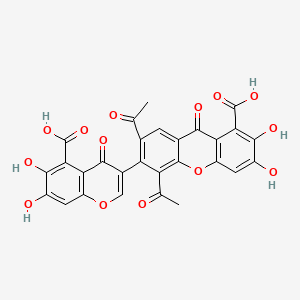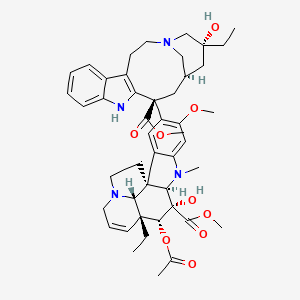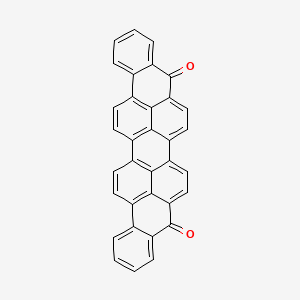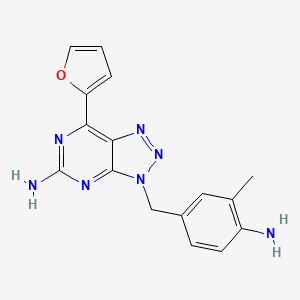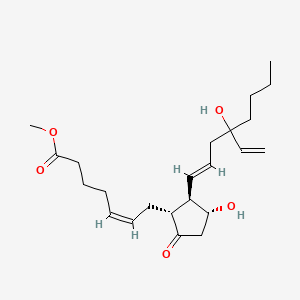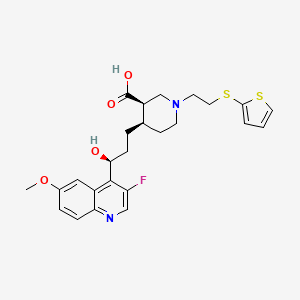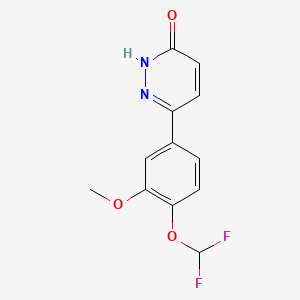
扎达维林
描述
Zardaverine is a pyridazinone derivative in which pyridazin-3(2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group. It is a phosphodiesterase inhibitor, selective for PDE3 and 4. It has a role as an EC 3.1.4.* (phosphoric diester hydrolase) inhibitor, a peripheral nervous system drug, an anti-asthmatic drug and a bronchodilator agent. It is an organofluorine compound and a pyridazinone.
科学研究应用
抗肝细胞癌活性
扎达维林在体外和体内均表现出对肝细胞癌 (HCC) 的强效和选择性抗肿瘤活性 . 它抑制某些 HCC 细胞的增殖,表明其抗肿瘤活性与其磷酸二酯酶 (PDE) 3/4 抑制和细胞内 cAMP 水平无关 . 这表明扎达维林可能作为某些 HCC 的靶向疗法 .
细胞周期相关蛋白的调节
扎达维林通过失调调节细胞周期相关蛋白,包括 Cdk4、Cdk6、Cdk2、Cyclin A、Cyclin E、p21 和 Rb,诱导敏感 HCC 细胞的 G 0 /G 1 期细胞周期停滞 . 值得注意的是,Rb 表达与细胞对扎达维林的敏感性呈负相关 .
支气管扩张剂
扎达维林是一种有效的支气管扩张剂 . 它是一种选择性 PDE-异构酶抑制剂,并在体外对心肌起正性肌力作用 .
抑制血小板 PDE-III
扎达维林减少血小板中 cGMP 可抑制的 PDE-III . 这表明它在需要控制血小板聚集的疾病中具有潜在的应用价值。
抑制犬气管和 PMN 细胞 PDE-IV
扎达维林抑制犬气管和多形核白细胞 (PMN) 细胞中的罗利普兰可抑制的 PDE-IV . 这表明它在呼吸系统疾病中具有潜在的应用价值。
限制 PMN 的组织募集
已在体内测试扎达维林在小鼠气囊模型中限制 PMN 组织募集的能力 . 这表明它在炎症性疾病中具有潜在的应用价值。
抑制细胞因子释放
体外用扎达维林处理脂多糖刺激的 PMN 抑制了白细胞介素-8、肿瘤坏死因子-α 和基质金属蛋白酶-9 的释放 . 这表明它在需要控制细胞因子释放的疾病中具有潜在的应用价值。
作用机制
Target of Action
Zardaverine is a dual-selective phosphodiesterase (PDE) inhibitor, specifically targeting PDE3 and PDE4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes .
Mode of Action
Zardaverine inhibits the activity of PDE3 and PDE4, leading to an increase in intracellular cAMP levels . It’s important to note that the antitumor activity of zardaverine is independent of pde3/4 inhibition and intracellular camp levels . Instead, it has been found to induce G0/G1 phase cell cycle arrest in sensitive hepatocellular carcinoma (HCC) cells through dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb .
Biochemical Pathways
The primary biochemical pathway affected by Zardaverine is the cAMP signaling pathway. By inhibiting PDE3 and PDE4, Zardaverine increases intracellular cAMP levels .
Result of Action
Zardaverine has been shown to have potent and selective antitumor activity against certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells, which can inhibit cell proliferation . Notably, the expression of Rb, a tumor suppressor protein, is inversely related to the cell sensitivity to Zardaverine .
生化分析
Biochemical Properties
Zardaverine interacts with PDE3 and PDE4 enzymes, inhibiting their activity . Its antitumor activity is independent of PDE3/4 inhibition .
Cellular Effects
Zardaverine has been found to selectively inhibit the proliferation of certain HCC cells . It induces G0/G1 phase cell cycle arrest in sensitive HCC cells through dysregulating cell cycle-associated proteins . The expression of retinoblastoma protein (Rb) is inversely related to the cell sensitivity to Zardaverine .
Molecular Mechanism
Zardaverine exerts its effects at the molecular level by dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb . The mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles .
Temporal Effects in Laboratory Settings
Zardaverine induces apoptosis in a time- and concentration-dependent manner in certain HCC cells
Metabolic Pathways
It’s known that Zardaverine can increase intracellular cAMP levels , but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not well defined.
属性
IUPAC Name |
3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMQDJPMQIHLPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042559 | |
| Record name | Zardaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101975-10-4 | |
| Record name | Zardaverine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zardaverine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zardaverine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02918 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zardaverine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZARDAVERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Zardaverine's primary mechanism of action?
A1: Zardaverine is a dual-selective phosphodiesterase (PDE) 3/4 inhibitor. [] This means it primarily blocks the activity of PDE3 and PDE4 enzymes. []
Q2: How does Zardaverine's inhibition of PDE3 and PDE4 impact cellular processes?
A2: By inhibiting PDE3 and PDE4, Zardaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This leads to increased intracellular cAMP levels. []
Q3: What are the downstream consequences of elevated cAMP levels caused by Zardaverine?
A3: Increased cAMP levels can lead to a variety of downstream effects depending on the cell type. In smooth muscle cells, it typically results in relaxation, contributing to bronchodilation. [] In inflammatory cells like neutrophils and eosinophils, it can suppress the release of pro-inflammatory mediators and reduce cell activation. [, ]
Q4: Is Zardaverine's antitumor activity solely dependent on PDE3/4 inhibition?
A4: Recent studies suggest that Zardaverine's antitumor activity, particularly in hepatocellular carcinoma (HCC) cells, might be independent of its PDE3/4 inhibitory action and cAMP levels. [] Further research is needed to elucidate the exact mechanism in this context.
Q5: What is the molecular formula and weight of Zardaverine?
A5: Zardaverine has the molecular formula C12H10F2N2O3 and a molecular weight of 268.22 g/mol. []
Q6: Is there any spectroscopic data available for Zardaverine?
A6: Unfortunately, the provided research abstracts don't provide detailed spectroscopic data for Zardaverine.
Q7: Is there information available regarding the material compatibility and stability of Zardaverine under various conditions?
A7: The provided research abstracts primarily focus on the pharmacological properties and do not delve into the material compatibility and stability of Zardaverine.
Q8: Does Zardaverine exhibit any catalytic properties?
A8: Zardaverine is an enzyme inhibitor, specifically targeting PDE3 and PDE4, and does not possess catalytic properties itself. []
Q9: Have there been any computational studies to understand Zardaverine's interaction with PDE4?
A9: Yes, molecular dynamics (MD) simulations have been used to investigate the binding interactions of Zardaverine within the catalytic domain of human and C. elegans PDE4. [] These studies help explain the observed differences in binding affinities between the two species.
Q10: Have any QSAR models been developed for Zardaverine or related compounds?
A10: While the provided abstracts don't mention specific QSAR models for Zardaverine, research focusing on the design and synthesis of novel pyridazinone derivatives, including triazolylpyridazinones, highlights their potential as antihypertensive agents. [] This suggests that QSAR models might be employed in the development of these compounds.
Q11: How does the structure of Zardaverine contribute to its PDE inhibitory activity?
A11: While specific SAR details for Zardaverine are not provided in the abstracts, research on N-acylhydrazones (NAHs), structurally similar to Zardaverine, offers insights into the critical structural features for PDE4 inhibition. [] Molecular modeling studies, using Zardaverine as a reference, aided in identifying key pharmacophoric elements.
Q12: Are there structural modifications that could potentially enhance Zardaverine's selectivity for PDE4 over PDE3?
A12: Research comparing the effects of various PDE inhibitors on human eosinophil functions indicates that achieving selective inhibition of PDE4 over PDE3 in a cellular context can be challenging. [] This highlights the complexity of designing highly selective PDE inhibitors and suggests that achieving the desired selectivity profile may require extensive structural modifications and careful optimization.
Q13: What is known about the stability of Zardaverine under various conditions and formulation strategies to improve its pharmaceutical properties?
A13: The provided abstracts primarily focus on the pharmacological activity of Zardaverine and don't offer information regarding its stability under various conditions or formulation strategies.
Q14: Is there information available about SHE regulations and compliance related to Zardaverine?
A14: The provided research abstracts do not discuss SHE regulations or compliance specific to Zardaverine.
Q15: What is the typical route of administration for Zardaverine in research settings?
A15: Zardaverine has been administered via various routes in different research settings, including intravenous, oral, and inhalation. [, , ] The choice of administration route depends on the specific research question and the desired pharmacokinetic profile.
Q16: Are there significant differences in the pharmacokinetics of Zardaverine when administered via different routes?
A16: Although the provided abstracts don't offer a detailed pharmacokinetic comparison between different routes of administration, it's important to note that the pharmacokinetic profile of a drug can vary significantly depending on the route. For instance, oral administration is often associated with first-pass metabolism, potentially impacting the drug's bioavailability. []
Q17: What is the duration of action of Zardaverine's bronchodilatory effect after inhalation?
A17: Studies on the bronchodilatory effect of inhaled Zardaverine in asthma patients revealed a modest and relatively short-lasting effect. [] The maximum bronchodilation was observed approximately 1 hour post-inhalation, with considerable variability in the duration of action among patients.
Q18: Has Zardaverine demonstrated efficacy in inhibiting tumor growth in preclinical models?
A18: Zardaverine has exhibited potent and selective antitumor activity against hepatocellular carcinoma (HCC) cells both in vitro and in vivo. [] The in vivo studies provide evidence for its potential as a targeted therapy for certain types of HCC.
Q19: What type of in vitro assays are used to assess Zardaverine's effects on inflammatory cells?
A19: Researchers employ various in vitro assays to study Zardaverine's impact on inflammatory cells. These include measuring superoxide anion generation, assessing the release of granule constituents like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN), and analyzing cytokine production, such as TNF-α. [, ]
Q20: Have there been any clinical trials investigating the therapeutic potential of Zardaverine in humans?
A21: While the provided research abstracts do not cite specific clinical trials for Zardaverine, they mention that it was initially developed as a potential therapeutic agent for asthma. [] This suggests that there might have been earlier clinical trials exploring its use in this context.
Q21: Is there information about resistance mechanisms to Zardaverine and potential cross-resistance with other compounds?
A21: The provided abstracts mainly focus on the pharmacological characterization of Zardaverine and don't provide details about potential resistance mechanisms or cross-resistance with other compounds.
Q22: Is there information regarding the toxicology and safety profile of Zardaverine?
A23: While the research abstracts highlight the potential therapeutic benefits of Zardaverine, they also acknowledge potential side effects. Some individuals experienced side effects like headache, drowsiness, vertigo, and nausea after inhaling Zardaverine. [] Further research is crucial to thoroughly evaluate its safety profile, particularly in the context of long-term use.
Q23: Are there any known biomarkers associated with the efficacy or adverse effects of Zardaverine?
A23: The research abstracts primarily focus on the pharmacological properties of Zardaverine and don't provide information about specific biomarkers related to its efficacy or potential adverse effects.
Q24: What analytical methods have been employed to quantify Zardaverine levels in biological samples?
A26: High-performance liquid chromatography (HPLC) coupled with automated precolumn clean-up and direct sample injection has been used for the sensitive determination of Zardaverine in human serum. []
Q25: Are there studies investigating the environmental impact and degradation of Zardaverine?
A25: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of Zardaverine.
Q26: What is known about the dissolution rate and solubility of Zardaverine?
A26: The provided abstracts primarily focus on Zardaverine's pharmacological activities and do not provide details about its dissolution rate or solubility in various media.
Q27: Are there details available regarding the validation of analytical methods used to characterize Zardaverine?
A27: The abstracts do not provide detailed information about the validation procedures for analytical methods used in Zardaverine research.
Q28: Is there information about the quality control and assurance measures taken during Zardaverine's development and manufacturing?
A28: The research abstracts do not discuss quality control or assurance procedures specific to Zardaverine.
Q29: Does Zardaverine elicit any significant immunological responses?
A29: The provided abstracts do not address the immunogenicity of Zardaverine or its potential to induce immunological responses.
Q30: Are there any known interactions between Zardaverine and drug transporters?
A30: The research abstracts do not provide information about potential interactions between Zardaverine and drug transporters.
Q31: What is known about Zardaverine's potential to influence drug-metabolizing enzymes?
A31: The research abstracts do not discuss the potential for Zardaverine to induce or inhibit drug-metabolizing enzymes.
Q32: Is there information on the biocompatibility and biodegradability of Zardaverine?
A32: The provided research abstracts primarily focus on the pharmacological aspects of Zardaverine and do not provide details about its biocompatibility or biodegradability.
Q33: What are some potential alternatives or substitutes for Zardaverine in research or clinical settings?
A35: Roflumilast, a selective PDE4 inhibitor, is one example of an alternative that has been investigated for its therapeutic potential in respiratory diseases. [] Other PDE inhibitors, particularly those with selective or dual-selective profiles for specific PDE isozymes, could also be considered as potential alternatives depending on the research question or therapeutic target.
Q34: Are there specific guidelines for the recycling and waste management of Zardaverine?
A34: The provided research abstracts do not offer information about specific guidelines for the recycling or waste management of Zardaverine.
Q35: What are some valuable resources for researchers interested in exploring Zardaverine further?
A35: Access to databases like PubMed, ScienceDirect, and Web of Science is crucial for staying updated on the latest research related to Zardaverine. Additionally, utilizing molecular modeling software and exploring available crystal structures of PDE enzymes can provide valuable insights into the drug's interactions with its targets.
Q36: What are some significant milestones in the research and development of Zardaverine?
A38: While specific historical milestones are not detailed in the provided abstracts, Zardaverine's initial development as a potential therapeutic agent for asthma marks a significant point in its research history. [] Additionally, its more recent investigation as a potential antitumor agent, particularly for HCC, represents another important milestone in understanding its broader therapeutic potential. []
Q37: Are there any emerging cross-disciplinary applications or synergies involving Zardaverine research?
A39: The exploration of Zardaverine's antitumor activity in HCC highlights the growing synergy between traditional pharmacology and cancer biology. [] This cross-disciplinary approach holds promise for identifying new therapeutic applications for existing drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




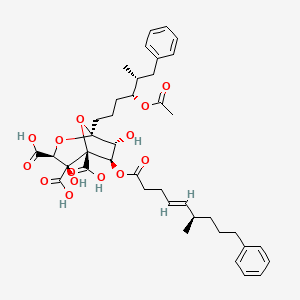

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)


